molecular formula C18H17N3O4S3 B11179197 2-methoxy-4-(methylsulfanyl)-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

2-methoxy-4-(methylsulfanyl)-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11179197
M. Wt: 435.5 g/mol
InChI Key: HDUYDYQYVBVNHV-UHFFFAOYSA-N
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Description

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Preparation Methods

The synthesis of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of benzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine to form the intermediate compound, which is then reacted with 2-methoxy-4-(methylsulfanyl)benzoic acid under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar compounds to N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE include other benzenesulfonamide derivatives and thiazole-containing compounds. These compounds also exhibit biological activities such as enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula

C18H17N3O4S3

Molecular Weight

435.5 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C18H17N3O4S3/c1-25-15-10-12(26-2)8-9-14(15)17(22)19-18-21-20-16(27-18)11-28(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

HDUYDYQYVBVNHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=NN=C(S2)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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